molecular formula C20H16BrNO4S B11605980 ethyl (5Z)-5-(3-bromo-4-hydroxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-bromo-4-hydroxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11605980
M. Wt: 446.3 g/mol
InChI Key: BFYFLCSTSFAMLD-JTKJEDPUSA-N
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Description

ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a brominated phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxybenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The carbonyl group in the thiophene ring can be reduced to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxythiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-5-[(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **ETHYL (5Z)-5-[(3-FLUORO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (5Z)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its brominated phenyl group, which can impart distinct reactivity and biological activity compared to its chloro or fluoro analogs. The presence of the bromine atom can influence the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C20H16BrNO4S

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl (5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C20H16BrNO4S/c1-2-26-20(25)17-18(24)16(11-12-8-9-15(23)14(21)10-12)27-19(17)22-13-6-4-3-5-7-13/h3-11,23-24H,2H2,1H3/b16-11-,22-19?

InChI Key

BFYFLCSTSFAMLD-JTKJEDPUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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